(3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-bromobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is 296.01604 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazole derivative that has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves the reaction of 3-bromobenzaldehyde with 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole in the presence of suitable reagents. The process generally yields a crystalline product that can be purified through recrystallization techniques.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole moiety have been shown to inhibit cancer cell proliferation across various cancer types including breast (MDA-MB-231), lung, and liver cancers. In vitro studies demonstrated that at concentrations as low as 1 μM, these compounds can induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7d | MDA-MB-231 | 2.5 | Apoptosis induction via caspase activation |
7h | HepG2 | 10 | Microtubule destabilization |
10c | A549 (Lung Cancer) | 5 | Cell cycle arrest |
Anti-inflammatory Effects
Pyrazole derivatives have also been reported to exhibit anti-inflammatory properties. Molecular docking studies suggest that these compounds can interact with key inflammatory mediators, potentially inhibiting pathways involved in inflammation. The presence of hydroxyl groups in the structure enhances their ability to act as antioxidants, thereby reducing oxidative stress in cells .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Caspase Activation : The induction of apoptotic pathways through caspase activation has been observed at therapeutic concentrations.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant capabilities, which can mitigate inflammation and cellular damage.
Case Studies
A notable study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 1 to 10 μM. Morphological assessments revealed typical apoptotic features such as cell shrinkage and membrane blebbing. Additionally, flow cytometry analyses confirmed an increase in the sub-G1 population, indicating apoptosis .
Properties
IUPAC Name |
(3-bromophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-8-7-12(2,17)15(14-8)11(16)9-4-3-5-10(13)6-9/h3-6,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDLDHITSOUPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113307-80-5 |
Source
|
Record name | (3-BROMO-PHENYL)-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-PYRAZOL-1-YL)-METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.